molecular formula C8H5ClF2O B048248 2,4-Difluoro-3-methylbenzoyl chloride CAS No. 112857-70-2

2,4-Difluoro-3-methylbenzoyl chloride

Cat. No.: B048248
CAS No.: 112857-70-2
M. Wt: 190.57 g/mol
InChI Key: BMMDDDOEASRDKX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzoyl chloride typically involves the chlorination of 2,4-difluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,4-difluoro-3-methylbenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-3-methylbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

Major Products Formed:

    Amides and Esters: From nucleophilic substitution reactions.

    Aromatic Ketones: From Friedel-Crafts acylation.

    2,4-Difluoro-3-methylbenzoic Acid: From hydrolysis.

Scientific Research Applications

Chemistry: 2,4-Difluoro-3-methylbenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize fluorinated pharmaceuticals.

Industry: It is used in the production of agrochemicals, dyes, and polymers. The presence of fluorine atoms imparts unique properties to these products, such as increased resistance to degradation and improved performance .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules .

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

2,4-difluoro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDDDOEASRDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478298
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112857-70-2
Record name 2,4-Difluoro-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112857-70-2
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